molecular formula C18H16N6O B2939133 5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539817-22-6

5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2939133
CAS No.: 539817-22-6
M. Wt: 332.367
InChI Key: RNDJISJXHPCBMO-UHFFFAOYSA-N
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Description

5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with pyridine-4-carboxylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

5-methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-11-14(16(19)25)15(12-5-3-2-4-6-12)24-18(21-11)22-17(23-24)13-7-9-20-10-8-13/h2-10,15H,1H3,(H2,19,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDJISJXHPCBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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